molecular formula C8H9BrFNO B15240482 (1R)-2-amino-1-(3-bromo-4-fluorophenyl)ethan-1-ol

(1R)-2-amino-1-(3-bromo-4-fluorophenyl)ethan-1-ol

Cat. No.: B15240482
M. Wt: 234.07 g/mol
InChI Key: UJBTVWSRZMUEEX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-2-amino-1-(3-bromo-4-fluorophenyl)ethan-1-ol is a chiral compound with significant potential in various fields of scientific research. This compound features a unique combination of bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-amino-1-(3-bromo-4-fluorophenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3-bromo-4-fluoroacetophenone.

    Reduction: The ketone group of the precursor is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-amino-1-(3-bromo-4-fluorophenyl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield a ketone or aldehyde, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

(1R)-2-amino-1-(3-bromo-4-fluorophenyl)ethan-1-ol has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1R)-2-amino-1-(3-bromo-4-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-ol
  • (1R)-2-amino-1-(3-bromo-4-methylphenyl)ethan-1-ol
  • (1R)-2-amino-1-(3-bromo-4-iodophenyl)ethan-1-ol

Uniqueness

(1R)-2-amino-1-(3-bromo-4-fluorophenyl)ethan-1-ol is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring. This combination can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

IUPAC Name

(1R)-2-amino-1-(3-bromo-4-fluorophenyl)ethanol

InChI

InChI=1S/C8H9BrFNO/c9-6-3-5(8(12)4-11)1-2-7(6)10/h1-3,8,12H,4,11H2/t8-/m0/s1

InChI Key

UJBTVWSRZMUEEX-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CN)O)Br)F

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.